molecular formula C19H20N2O2 B1593462 N-Acetyl-5-benzyloxytryptamine CAS No. 68062-88-4

N-Acetyl-5-benzyloxytryptamine

Cat. No.: B1593462
CAS No.: 68062-88-4
M. Wt: 308.4 g/mol
InChI Key: NYFDZJCKTLWFCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Acetyl-5-benzyloxytryptamine typically involves the acetylation of 5-benzyloxytryptamine. One common method includes the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as 4-dimethylaminopyridine (4-DMAP). The reaction is carried out in a solvent like dichloromethane at a controlled temperature of 5-10°C for 1-2 hours .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of safer solvents like ethanol instead of dichloromethane has been explored to reduce environmental impact and improve safety .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-5-benzyloxytryptamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of N-acetyl-5-benzyloxyindole.

    Reduction: Formation of N-acetyl-5-hydroxytryptamine.

    Substitution: Formation of N-acetyl-5-methoxytryptamine.

Scientific Research Applications

N-Acetyl-5-benzyloxytryptamine has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyl-5-benzyloxytryptamine exerts its effects by binding to melatonin receptors, which are G-protein coupled receptors. This binding activates a cascade of intracellular signaling pathways, leading to various physiological responses. The compound’s primary molecular targets are the melatonin receptors MT1 and MT2, which are involved in the regulation of sleep-wake cycles and other circadian rhythms .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-5-methoxytryptamine: Another derivative of melatonin with similar biological activities.

    5-Benzyloxytryptamine: A precursor in the synthesis of N-Acetyl-5-benzyloxytryptamine.

    N-Acetyl-5-hydroxytryptamine: A product of the reduction of this compound.

Uniqueness

This compound is unique due to its specific binding affinity to melatonin receptors and its potential therapeutic applications in regulating circadian rhythms. Its benzyloxy group provides a distinct chemical structure that differentiates it from other melatonin derivatives .

Properties

IUPAC Name

N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14(22)20-10-9-16-12-21-19-8-7-17(11-18(16)19)23-13-15-5-3-2-4-6-15/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFDZJCKTLWFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340325
Record name N-Acetyl-5-benzyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68062-88-4
Record name N-Acetyl-5-benzyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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